molecular formula C₂₄H₃₂O₂ B1147608 5'-Deoxo Drospirenone CAS No. 90376-21-9

5'-Deoxo Drospirenone

Cat. No.: B1147608
CAS No.: 90376-21-9
M. Wt: 352.51
InChI Key:
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Description

5’-Deoxo Drospirenone is a synthetic progestin used in hormonal contraceptives and hormone replacement therapy. It is a derivative of spironolactone and has a similar chemical structure to progesterone. This compound is known for its progestogenic, antimineralocorticoid, and antiandrogenic activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5’-Deoxo Drospirenone involves several steps, starting from 3β,7α,15α-trihydroxy-5-androsten-17-one. The process includes the formation of intermediates such as 5,6β-epoxy-7β-hydroxy-15β,16β-methylene-3β-pivaloyloxy-5β-androstan-17-one . The reaction conditions typically involve the use of oxidizing agents and specific temperature controls to ensure the desired product yield and purity.

Industrial Production Methods: Industrial production of 5’-Deoxo Drospirenone follows a similar synthetic route but on a larger scale. The process is optimized to improve yield and purity, often involving advanced techniques such as continuous flow chemistry and high-performance liquid chromatography for purification .

Chemical Reactions Analysis

Types of Reactions: 5’-Deoxo Drospirenone undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones.

    Reduction: Reduction of double bonds to single bonds.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents like chlorine or bromine.

Major Products: The major products formed from these reactions include various intermediates and derivatives of 5’-Deoxo Drospirenone, which are used in further synthetic steps or as final products in pharmaceutical formulations .

Scientific Research Applications

5’-Deoxo Drospirenone has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studying steroid synthesis and reactions.

    Biology: Investigated for its effects on cellular processes and hormone regulation.

    Medicine: Utilized in the development of hormonal contraceptives and hormone replacement therapies.

    Industry: Employed in the production of pharmaceuticals and as a reference standard in quality control.

Mechanism of Action

The mechanism of action of 5’-Deoxo Drospirenone involves its interaction with progesterone receptors. It exerts its effects by binding to these receptors, thereby inhibiting ovulation and altering the endometrial lining to prevent pregnancy. Additionally, its antimineralocorticoid activity helps in reducing water retention and blood pressure .

Comparison with Similar Compounds

    Drospirenone: A closely related compound with similar progestogenic and antimineralocorticoid activities.

    Spironolactone: The parent compound from which 5’-Deoxo Drospirenone is derived.

    Progesterone: A natural hormone with similar structural features.

Uniqueness: 5’-Deoxo Drospirenone is unique due to its specific structural modifications, which enhance its stability and bioavailability compared to its parent compounds. Its combination of progestogenic, antimineralocorticoid, and antiandrogenic activities makes it a versatile compound in hormonal therapies .

Properties

CAS No.

90376-21-9

Molecular Formula

C₂₄H₃₂O₂

Molecular Weight

352.51

Synonyms

[6R-(6α,7α,8β,9α,10β,13β,14α,15α,16α,17β)]-1,4’,5’,6,7,8,9,10,11,12,13,14,15,16,20,21-Hexadecahydro-10,13-dimethyl-spiro[17H-dicyclopropa[6,7:15,16]cyclopenta[a]phenanthrene-17,2’(3’H)-furan]-3(2H)-one

Origin of Product

United States

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